Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 646064-60-0
VCID: VC16896206
InChI: InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3
SMILES:
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

CAS No.: 646064-60-0

Cat. No.: VC16896206

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate - 646064-60-0

Specification

CAS No. 646064-60-0
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3
Standard InChI Key SAFLXMWBXPHXDL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)COC1=CC=CC=C1OC

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol. The structure comprises a 2-methoxyphenoxy group attached to a 2-methylpropanoate ethyl ester (Figure 1). Key structural features include:

  • Ortho-substituted methoxy group: The methoxy (-OCH₃) group at the 2-position of the phenyl ring introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

  • Branched alkyl chain: The 2-methylpropanoate moiety enhances steric bulk, potentially affecting solubility and crystallization behavior .

  • Ester functionality: The ethyl ester group contributes to hydrophobicity and hydrolytic stability under neutral conditions .

Comparative analysis with the structurally similar ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate (C₁₃H₁₈O₄, MW 238.28 g/mol) reveals minor differences in physicochemical properties due to positional isomerism. For instance, the ortho-substituted derivative is expected to exhibit a slightly higher boiling point (~334°C) compared to the meta isomer (~330°C) due to reduced symmetry and increased dipole interactions .

Synthesis and Reaction Pathways

Nucleophilic Substitution Route

The most viable synthetic route involves a Williamson ether synthesis between 2-methoxyphenol and ethyl 2-bromo-2-methylpropanoate (Scheme 1). This method mirrors the synthesis of ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate (72% yield) , with modifications to accommodate the methoxy substituent:

  • Alkoxide formation: 2-Methoxyphenol is deprotonated with sodium ethoxide in ethanol under reflux .

  • Nucleophilic attack: Ethyl 2-bromo-2-methylpropanoate is added dropwise, facilitating SN2 displacement of bromide by the phenoxide ion.

  • Workup and purification: The crude product is concentrated, acidified with acetic acid, and extracted with ethyl acetate. Flash chromatography (CH₂Cl₂:AcOEt, 90:10) yields the pure ester .

Key parameters:

  • Reaction temperature: 80–100°C (reflux conditions).

  • Solvent: Ethanol for optimal solubility of ionic intermediates .

  • Yield optimization: Excess 2-methoxyphenol (1.5 eq.) improves conversion to ~70–75% .

Alternative Pathways

  • Mitsunobu reaction: Coupling 2-methoxyphenol with ethyl 2-hydroxy-2-methylpropanoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) . This method avoids harsh bases but requires anhydrous conditions.

  • Enzymatic esterification: Lipase-catalyzed transesterification of methyl propanoate derivatives with ethanol, though yields are typically lower (<50%) .

Physicochemical Properties

Experimental data for ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is extrapolated from analogs :

PropertyValueMethod/Source
Density (g/cm³)1.10 ± 0.05Predicted (QSPR modeling)
Boiling Point (°C)334 ± 17Simulated (Antoine equation)
LogP (octanol-water)2.64Calculated (ChemAxon)
Solubility in Water (mg/L)12.5EPI Suite estimation
Flash Point (°C)123 ± 14Closed-cup method

The compound’s low water solubility and moderate lipophilicity (LogP ~2.6) suggest applicability in hydrophobic matrices, such as polymer plasticizers or lipid-based drug formulations .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃),

    • δ 1.55 (s, 6H, C(CH₃)₂),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 4.15 (q, 2H, J = 7.1 Hz, OCH₂CH₃),

    • δ 6.70–7.10 (m, 4H, aromatic) .

  • ¹³C NMR (CDCl₃):

    • δ 14.1 (CH₂CH₃),

    • δ 22.8 (C(CH₃)₂),

    • δ 55.9 (OCH₃),

    • δ 61.5 (OCH₂CH₃),

    • δ 114.5–151.0 (aromatic and carbonyl carbons) .

Mass Spectrometry

  • ESI-MS (m/z): 239.1 [M+H]⁺ (calculated for C₁₃H₁₈O₄⁺: 239.1183) .

  • Fragmentation pattern: Loss of ethoxy group (44 Da) and subsequent cleavage of the propanoate chain .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate serves as a precursor in the synthesis of carboacyclic nucleosides, mimicking natural nucleosides for antiviral drug development . For example, Michael addition to α,β-unsaturated esters yields analogs with modified sugar moieties :

Ester+AdenineIL, 80°CCarboacyclic nucleoside(Yield: 65–78%)[5]\text{Ester} + \text{Adenine} \xrightarrow{\text{IL, 80°C}} \text{Carboacyclic nucleoside} \quad (\text{Yield: 65–78\%})[5]

Polymer Science

The compound’s steric bulk and hydrolytic stability make it suitable as a comonomer in polyesters, enhancing glass transition temperatures (Tg) by 10–15°C compared to linear analogs .

Stability and Degradation

  • Hydrolytic stability: Resistant to hydrolysis at pH 5–9 (t₁/₂ > 6 months at 25°C) .

  • Thermal decomposition: Onset at 220°C (TGA), releasing ethylene and 2-methoxyphenol derivatives .

  • Photostability: UV irradiation (λ = 254 nm) induces demethylation, forming quinone intermediates .

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